![molecular formula C11H5BrOS B2786053 6-bromo-2H-naphtho[1,8-bc]thiophen-2-one CAS No. 20875-65-4](/img/structure/B2786053.png)
6-bromo-2H-naphtho[1,8-bc]thiophen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-bromo-2H-naphtho[1,8-bc]thiophen-2-one is a chemical compound that belongs to the class of naphthoquinones It possesses a unique chemical structure characterized by a bromine atom attached to a naphtho[1,8-bc]thiophen-2-one core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-2H-naphtho[1,8-bc]thiophen-2-one typically involves the following steps:
Starting Material: The synthesis begins with naphthalene-1-thiol as the starting material.
Bromination: The thiol group is brominated using bromine or a brominating agent to introduce the bromine atom.
Cyclization: The brominated intermediate undergoes cyclization to form the thiophen-2-one core.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and cyclization processes, followed by purification steps to ensure high yield and purity. These methods are optimized for efficiency and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
6-bromo-2H-naphtho[1,8-bc]thiophen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or hydroxy derivatives.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or hydroxy derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
6-bromo-2H-naphtho[1,8-bc]thiophen-2-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for other complex molecules.
Biology: Investigated for its potential as a fluorescent probe for detecting oxidative stress in living cells.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and as a component in various chemical processes.
Mécanisme D'action
The mechanism of action of 6-bromo-2H-naphtho[1,8-bc]thiophen-2-one involves its interaction with molecular targets and pathways:
Oxidative Stress: The compound can act as a redox modulator, influencing oxidative stress pathways in cells.
Protein Interaction: It can form covalent bonds with protein cysteines, affecting protein function and signaling pathways.
Enzyme Inhibition: The compound has been shown to inhibit certain enzymes, potentially leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-bromo-2H-naphtho[1,8-bc]furan-2-one: Similar structure but with an oxygen atom instead of sulfur.
6-bromo-2-naphthol: Lacks the thiophen-2-one core but has a bromine atom attached to the naphthalene ring.
2-naphthol: A simpler structure without the bromine atom or thiophen-2-one core.
Uniqueness
6-bromo-2H-naphtho[1,8-bc]thiophen-2-one is unique due to its specific combination of a bromine atom and a thiophen-2-one core, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in scientific research and industry.
Propriétés
IUPAC Name |
9-bromo-2-thiatricyclo[6.3.1.04,12]dodeca-1(12),4,6,8,10-pentaen-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5BrOS/c12-8-4-5-9-10-6(8)2-1-3-7(10)11(13)14-9/h1-5H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUXKRCALJDCYGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC3=C2C(=C1)C(=O)S3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5BrOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
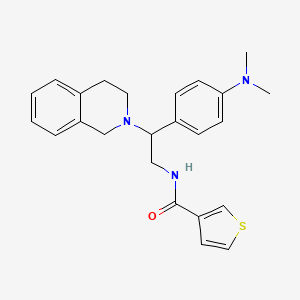
![N-(2,4-dimethoxyphenyl)-2-{3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide](/img/structure/B2785972.png)
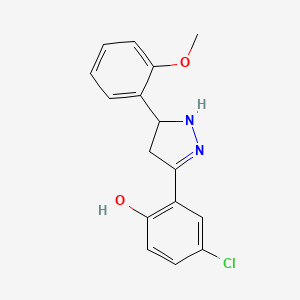
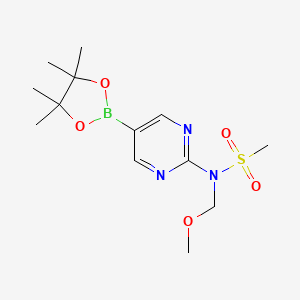
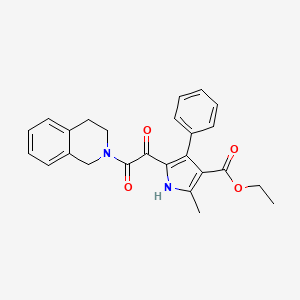
![2-[1-(4-methoxybenzoyl)piperidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B2785982.png)
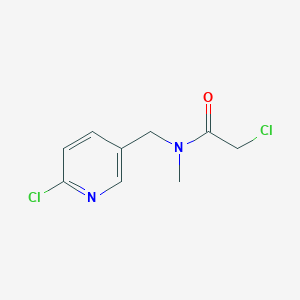
![N-benzyl-2-[4-(4-methylbenzyl)-1,5-dioxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl]acetamide](/img/structure/B2785984.png)
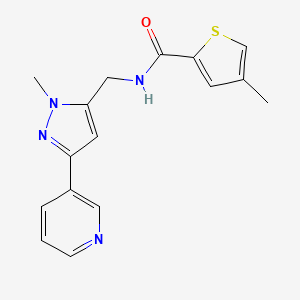
![3-(4-(methylsulfonyl)phenyl)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propanamide](/img/structure/B2785987.png)
![3-[4-(2-difluoromethanesulfonylbenzoyl)piperazin-1-yl]-6-(1H-1,2,4-triazol-1-yl)pyridazine](/img/structure/B2785988.png)

![3-(naphthalen-1-yl)-N-{[1-(1,3-thiazol-2-yl)pyrrolidin-2-yl]methyl}propanamide](/img/structure/B2785991.png)
![3-[5-(6-tert-butylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]-1-methyl-1H-indazole](/img/structure/B2785993.png)
